tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650821
InChI: InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate

CAS No.:

Cat. No.: VC13650821

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl (4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Standard InChI InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Standard InChI Key AUXXIKSVHUSTOA-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2[C@H](C1)OCCN2
SMILES CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)OCCN2

Introduction

Structural and Chemical Properties

Molecular Architecture

tert-Butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate (CAS 1932546-67-2) features a bicyclic framework comprising a six-membered morpholine ring fused to a five-membered pyrrolidine system. The stereochemistry at the 4a and 7a positions [(4aS,7aS)] confers a distinct three-dimensional conformation, critical for its interactions with biological targets . The molecular formula is C₁₁H₂₀N₂O₃, with a molar mass of 228.29 g/mol. Key functional groups include a tert-butyloxycarbonyl (Boc) protecting group and secondary amine and ether moieties within the heterocyclic core .

The SMILES notation [H][C@]12CN(C(=O)OC(C)(C)C)C[C@]1([H])OCCN2 explicitly defines the stereochemical arrangement, while the IUPAC name emphasizes the hexahydropyrrolo[3,4-b][1, oxazine backbone . X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring and envelope geometry of the pyrrolidine moiety, which collectively enhance molecular rigidity.

Physicochemical Characteristics

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Its logP value of 1.2 suggests moderate lipophilicity, facilitating membrane permeability in biological systems . The Boc group enhances stability against nucleophilic attack, making the compound suitable for multi-step synthetic protocols.

Synthetic Methodologies

Primary Synthetic Routes

The synthesis of tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate typically involves a multi-step sequence:

  • Ring Formation: Condensation of pyrrolidine-3-carboxylic acid derivatives with ethylene oxide under basic conditions yields the morpholine-pyrrolidine fused core.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the tert-butyloxycarbonyl group at the secondary amine .

  • Stereochemical Control: Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation ensures the (4aS,7aS) configuration.

Scalability and Optimization

Recent advances employ flow chemistry to improve throughput. A continuous-flow system with immobilized lipase catalysts achieves enantiomeric excess (ee) >99% for the (4aS,7aS) isomer, reducing reaction times from 48 hours to 6 hours. Alternative routes utilizing microwave-assisted cyclization show promise for kilogram-scale production, though cost-efficiency remains a challenge.

Applications in Drug Discovery

Building Block for Analgesics

The compound serves as a precursor to novel κ-opioid agonists. N-demethylation followed by reductive amination yields derivatives with improved blood-brain barrier penetration (e.g., compound 12a: brain/plasma ratio = 1.8).

Anti-Inflammatory Agents

Structural modifications at the pyrrolidine nitrogen generate sulfonamide analogs showing 90% suppression of TNF-α in murine models.

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